molecular formula C19H18Cl2N2O5S B4045688 Methyl 4-chloro-3-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate

Methyl 4-chloro-3-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate

Cat. No.: B4045688
M. Wt: 457.3 g/mol
InChI Key: MBWDIYKTPQLNRH-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzoate ester, a sulfonyl group, and a pyrrolidine ring, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-3-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate typically involves multiple steps, including the formation of the pyrrolidine ring, sulfonylation, and esterification. One common synthetic route is as follows:

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro groups, where nucleophiles such as amines or thiols can replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 4-chloro-3-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-3-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzymatic activity. The pyrrolidine ring may enhance binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-3-[[1-(4-fluorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate
  • Methyl 4-chloro-3-[[1-(4-methylphenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate
  • Methyl 4-chloro-3-[[1-(4-nitrophenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate

Uniqueness

Methyl 4-chloro-3-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate is unique due to the presence of both chloro and sulfonyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the pyrrolidine ring provides a distinct profile compared to other similar compounds.

Properties

IUPAC Name

methyl 4-chloro-3-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2O5S/c1-28-19(25)12-4-9-15(21)16(11-12)22-18(24)17-3-2-10-23(17)29(26,27)14-7-5-13(20)6-8-14/h4-9,11,17H,2-3,10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWDIYKTPQLNRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-chloro-3-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate
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Methyl 4-chloro-3-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate
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Methyl 4-chloro-3-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate
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Methyl 4-chloro-3-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate
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Methyl 4-chloro-3-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate
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Methyl 4-chloro-3-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate

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